molecular formula C6H13ClFNO2S B6218603 3-fluoromethanesulfonylpiperidine hydrochloride CAS No. 2751615-16-2

3-fluoromethanesulfonylpiperidine hydrochloride

Cat. No.: B6218603
CAS No.: 2751615-16-2
M. Wt: 217.7
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Description

3-fluoromethanesulfonylpiperidine hydrochloride is a chemical compound with the molecular formula C6H13ClFNO2S and a molecular weight of 217.7 g/mol. It is a derivative of piperidine, a six-membered heterocycle containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoromethanesulfonylpiperidine hydrochloride involves the introduction of a fluoromethanesulfonyl group into the piperidine ring. This can be achieved through various synthetic routes, including nucleophilic substitution reactions where a suitable leaving group on the piperidine ring is replaced by the fluoromethanesulfonyl group. Common reagents used in these reactions include fluoromethanesulfonyl chloride and a base such as triethylamine .

Industrial Production Methods

Industrial production of this compound typically involves large-scale nucleophilic substitution reactions under controlled conditions to ensure high yield and purity. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions, and the product is purified through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

3-fluoromethanesulfonylpiperidine hydrochloride undergoes various chemical reactions, including:

    Nucleophilic substitution: The fluoromethanesulfonyl group can be replaced by other nucleophiles.

    Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous acids/bases.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted piperidine derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

3-fluoromethanesulfonylpiperidine hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 3-fluoromethanesulfonylpiperidine hydrochloride involves its interaction with specific molecular targets. The fluoromethanesulfonyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

    3-fluoropyrrolidine hydrochloride: Another fluorinated piperidine derivative with similar chemical properties.

    Trifluoromethyl group-containing drugs: Compounds containing trifluoromethyl groups, which exhibit unique pharmacological activities.

Uniqueness

3-flu

Properties

CAS No.

2751615-16-2

Molecular Formula

C6H13ClFNO2S

Molecular Weight

217.7

Purity

95

Origin of Product

United States

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